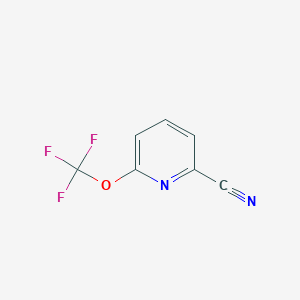

6-(Trifluoromethoxy)picolinonitrile

Description

Contextualization within Fluorinated Heterocyclic Chemistry

Fluorinated heterocyclic compounds represent a cornerstone of modern chemistry, with their applications spanning pharmaceuticals, agrochemicals, and advanced materials. acs.orgnih.gov The introduction of fluorine or fluorine-containing groups, such as the trifluoromethoxy group, into a heterocyclic scaffold can dramatically alter the parent molecule's physicochemical properties. rsc.org This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. rsc.orgmdpi.com The trifluoromethoxy group (-OCF3), in particular, is increasingly utilized in drug design due to its unique electronic and steric characteristics. ontosight.ai It is highly electronegative, which can influence the reactivity of the entire molecule. ontosight.ai

6-(Trifluoromethoxy)picolinonitrile, with its trifluoromethoxy group attached to a pyridine (B92270) ring, is a prime example of a fluorinated heterocycle. The pyridine ring itself is a common feature in many important compounds, including pharmaceuticals and agrochemicals. wikipedia.org The combination of the trifluoromethoxy group and the picolinonitrile framework creates a molecule with distinct properties that are highly sought after in synthetic chemistry.

Significance as a Versatile Synthetic Intermediate

The true value of this compound lies in its role as a versatile synthetic intermediate. Its structure contains multiple reactive sites that can be selectively targeted to build more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The pyridine ring can undergo various substitution reactions, allowing for the introduction of additional functional groups. This versatility makes it a valuable starting material for the synthesis of a wide array of derivatives with diverse biological activities.

The presence of the trifluoromethyl group often enhances the bioavailability and efficacy of drug candidates by influencing factors like solubility, metabolic stability, and how the molecule interacts with proteins. ontosight.ai This makes compounds derived from this compound particularly interesting for medicinal chemistry research.

Overview of Pyridine and Picolinonitrile Derivative Chemistry

Pyridine and its derivatives are a class of heterocyclic compounds with a long history in chemistry and a vast range of applications. wikipedia.orgresearchgate.net The pyridine ring is a six-membered aromatic ring containing one nitrogen atom. wikipedia.org This nitrogen atom imparts basic properties to the molecule and influences its reactivity. wikipedia.orgyoutube.com The chemistry of pyridine derivatives is rich and well-established, with numerous methods available for their synthesis and functionalization. clockss.org

Picolinonitriles, which are pyridines substituted with a nitrile group at the 2-position, are a specific subclass of pyridine derivatives. The nitrile group is a strong electron-withdrawing group, which further modifies the electronic properties of the pyridine ring. Picolinonitrile derivatives are important precursors in the synthesis of various biologically active compounds, including those with anticancer, antiviral, and antimicrobial properties. nih.govresearchgate.net The combination of the established chemistry of pyridines and the unique reactivity of the nitrile group makes picolinonitrile derivatives powerful tools in organic synthesis.

Properties

Molecular Formula |

C7H3F3N2O |

|---|---|

Molecular Weight |

188.11 g/mol |

IUPAC Name |

6-(trifluoromethoxy)pyridine-2-carbonitrile |

InChI |

InChI=1S/C7H3F3N2O/c8-7(9,10)13-6-3-1-2-5(4-11)12-6/h1-3H |

InChI Key |

HHPHYAPBMRDWIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)OC(F)(F)F)C#N |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 6 Trifluoromethoxy Picolinonitrile

Strategic Approaches to Trifluoromethoxylation of Pyridine (B92270) Scaffolds

The incorporation of a trifluoromethoxy group into aromatic systems, particularly electron-deficient heterocycles like pyridine, presents distinct chemical challenges. Strategies are broadly categorized based on the nature of the trifluoromethoxylating species: nucleophilic, radical, or electrophilic. The choice of strategy is often dictated by the substitution pattern of the pyridine ring and the desired regioselectivity. While direct trifluoromethoxylation of an unsubstituted pyridine ring can be difficult, modern methods have enabled the functionalization of a wide range of substituted pyridines under increasingly mild conditions. rsc.org

Nucleophilic aromatic substitution (SNAr) is a classical approach for functionalizing aromatic rings. In the context of trifluoromethoxylation, this would involve the displacement of a leaving group (e.g., a halide) on the pyridine ring by a nucleophilic "⁻OCF₃" source. However, generating and utilizing a potent trifluoromethoxide anion is challenging due to its instability.

An alternative strategy involves the nucleophilic activation of the pyridine ring itself, making it susceptible to attack by a reagent that can deliver the trifluoromethyl group. For instance, pyridine derivatives can be activated through hydrosilylation to form N-silylenamine intermediates. acs.orgchemrxiv.orgacs.org These electron-rich intermediates can then react with an electrophilic trifluoromethylating agent. acs.orgchemrxiv.orgacs.org While this method has been successfully applied for trifluoromethylation (-CF₃), its direct application for trifluoromethoxylation (-OCF₃) is less commonly reported, highlighting the unique challenges associated with forming the C-OCF₃ bond via a nucleophilic pathway. The primary difficulty remains the generation and control of a suitable nucleophilic trifluoromethoxylating reagent.

Radical-mediated pathways have emerged as a powerful and versatile strategy for the C-H trifluoromethoxylation of (hetero)arenes, including pyridines. nih.gov These methods involve the generation of the trifluoromethoxyl radical (•OCF₃), which can then add to the pyridine ring. This approach often overcomes the limitations of ionic pathways and can provide access to isomers that are difficult to obtain otherwise.

Visible-light photoredox catalysis has revolutionized radical chemistry by allowing the generation of reactive radical species under exceptionally mild conditions. nih.gov In this process, a photocatalyst absorbs visible light and enters an excited state, becoming a potent single-electron oxidant or reductant. nih.govacs.org This excited catalyst can then react with a suitable precursor to generate the •OCF₃ radical. nih.gov

For instance, pyridinium-based reagents have been developed that, upon reduction by an excited photoredox catalyst, undergo N-O bond fragmentation to release the •OCF₃ radical. nih.gov This radical can then engage in the C-H functionalization of various arenes. nih.gov Similarly, other reagents have been designed that serve as efficient sources of •OCF₃ radicals under photoredox conditions for the trifluoromethoxylation of arenes and heteroarenes. acs.org This method is attractive due to its operational simplicity, often using household light bulbs as the irradiation source, and its ability to perform reactions at room temperature. nih.gov

Table 1: Examples of Visible-Light-Mediated Trifluoromethoxylation

| Substrate Type | Reagent Type | Photocatalyst | Light Source | Outcome |

|---|---|---|---|---|

| Arenes/Heteroarenes | Pyridinium-based | Photoredox Catalyst | Visible Light | C-H Trifluoromethoxylation nih.gov |

| Ketones (via enol carbonates) | N-trifluoromethoxy-4-cyano-pyridinium | 4-CzIPN (organic photocatalyst) | 456 nm LED | α-Trifluoromethoxy ketones acs.org |

This table summarizes reaction types enabled by visible-light photoredox catalysis leading to trifluoromethoxylated or related fluorinated products.

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO, is a stable radical that is widely used as an oxidant or as a catalyst in radical-mediated reactions. In the context of trifluoromethoxylation, TEMPO can be used to catalyze the C-H functionalization of heteroarenes. nih.gov The mechanism often involves TEMPO facilitating the generation of the key •OCF₃ radical from a suitable precursor. This approach has been successfully applied to the one-step synthesis of valuable trifluoromethoxylated pyridine derivatives from unactivated aromatic feedstocks. nih.gov The use of TEMPO catalysis provides a complementary method to photoredox strategies for generating the necessary radical species. nih.gov

Bis(trifluoromethyl)peroxide (CF₃OOCF₃), or BTMP, is an effective reagent for the trifluoromethoxylation of arenes and heteroarenes. nih.gov BTMP is a stable gas that can be prepared from inexpensive bulk chemicals and serves as a practical source of •OCF₃ radicals upon activation. nih.govwikipedia.org Activation can be achieved through either visible-light photoredox catalysis or TEMPO catalysis under mild conditions. nih.gov The homolytic cleavage of the peroxide bond in BTMP generates two equivalents of the •OCF₃ radical, which can then add to the pyridine scaffold. This method has proven effective for synthesizing trifluoromethoxylated building blocks and tolerates various functional groups, including amino substituents on the pyridine ring. nih.gov

Table 2: Radical Trifluoromethoxylation of Pyridines with BTMP

| Activation Method | Catalyst | Substrate Example | Outcome | Reference |

|---|---|---|---|---|

| TEMPO Catalysis | TEMPO | Pyridine Derivatives | C-H Trifluoromethoxylation | nih.gov |

This table highlights the dual activation methods for BTMP in the trifluoromethoxylation of pyridines.

An electrophilic trifluoromethoxylation strategy involves a reagent that delivers an "[OCF₃]⁺" equivalent to the pyridine ring. Given that pyridine is an electron-deficient heterocycle, it is generally resistant to electrophilic aromatic substitution. youtube.com Reactions typically require harsh conditions and often result in substitution at the 3-position. youtube.com

To overcome this inherent low reactivity, the pyridine ring can be activated, for example, by forming the corresponding N-oxide. youtube.com The N-oxide increases the electron density of the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack. youtube.com Reagents for electrophilic trifluoromethoxylation are highly specialized. While a variety of powerful electrophilic trifluoromethylating reagents (delivering "-CF₃") are known, direct electrophilic trifluoromethoxylating agents for pyridines are less developed, and radical pathways are often preferred for their milder conditions and broader applicability. nih.govchemistryviews.org

Radical-Mediated Trifluoromethoxylation Pathways

Functionalization of Pyridine Ring Systems for Picolinonitrile Core Synthesis

The construction of the picolinonitrile core, a pyridine ring bearing a nitrile group, is a foundational step. Modern organic synthesis offers several powerful strategies for functionalizing the pyridine heterocycle, including direct C-H bond activation, transition-metal-catalyzed cross-coupling, and classical substitution reactions on pre-functionalized rings.

Direct C–H functionalization has emerged as an atom-economical and efficient tool for modifying aromatic systems by transforming C-H bonds directly into C-C or C-heteroatom bonds, thereby streamlining synthetic pathways. nih.govmdpi.com However, the intrinsic electronic properties of the pyridine ring make regioselective functionalization challenging. nih.gov The nitrogen atom deactivates the ring towards electrophilic attack and directs reactions to specific positions.

Strategies to overcome these challenges often involve the temporary installation of a directing group or the transient activation of the pyridine ring. nih.govresearchgate.net For instance, a transient activator strategy has been developed for the Pd-catalyzed diarylation of pyridines at the 2- and 6-positions. nih.govresearchgate.net This involves the in situ generation of an N-methylpyridinium salt, which activates the C-H bonds at the C2 and C6 positions for arylation, followed by N-demethylation to yield the 2,6-disubstituted product. nih.gov While not a direct cyanation, this principle demonstrates a viable approach for targeting the specific positions required for a 6-substituted picolinonitrile.

Another approach involves the nucleophilic activation of the pyridine ring through methods like hydrosilylation, which can generate enamine-like intermediates susceptible to reaction with electrophilic reagents. chemrxiv.org Such strategies have been successfully applied to the C3-selective trifluoromethylation of pyridines, highlighting the potential for regiocontrolled C-H functionalization through tailored activation modes. chemrxiv.org

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, providing reliable and versatile methods for installing functional groups like nitriles onto (hetero)aromatic rings. youtube.com Palladium-catalyzed cyanation is particularly prevalent for the synthesis of aryl nitriles from aryl (pseudo)halides. nih.gov These methods generally exhibit high functional group tolerance and proceed under relatively mild conditions. nih.gov

A common protocol involves the reaction of a heteroaryl halide, such as 2-chloro-6-(trifluoromethoxy)pyridine, with a cyanide source like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN) in the presence of a palladium catalyst and a suitable ligand. nih.gov The choice of ligand is critical to prevent catalyst deactivation by the cyanide anion. nih.gov Buchwald's group has developed highly active and general catalyst systems that are effective for the cyanation of a wide array of (hetero)aryl chlorides and bromides. nih.gov

| Aryl Halide Substrate | Catalyst System (mol %) | Cyanide Source | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromo-N-benzylimidazole | Pd₂(dba)₃ (1.5) / dppf (3.6) | Zn(CN)₂ | DMF, 100 °C, 12 h | 99 | nih.gov |

| 2-Chloropyridine | Pd₂(dba)₃ (0.5) / dppf (1.2) | Zn(CN)₂ | DMF, 100 °C, 12 h | 92 | nih.gov |

| 5-Bromothiophene-2-carboxaldehyde | Pd₂(dba)₃ (1.5) / dppf (3.6) | Zn(CN)₂ | DMF, 100 °C, 12 h | 95 | nih.gov |

| 3-Bromoquinoline | Pd₂(dba)₃ (0.5) / dppf (1.2) | Zn(CN)₂ | DMF, 100 °C, 12 h | 99 | nih.gov |

More recently, alternative methods have been developed to mitigate the use of highly toxic metal cyanides. For example, a nickel-catalyzed cyanation has been reported that uses butyronitrile (B89842) as the cyanating agent through a dual catalytic cycle involving retro-hydrocyanation and cross-coupling. nih.gov

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, including cyanide, onto electron-deficient heteroaromatic rings. quimicaorganica.org The presence of electron-withdrawing groups and the ring nitrogen atom facilitates the attack of nucleophiles, particularly at the 2- and 4-positions. youtube.comslideshare.net For the synthesis of a picolinonitrile, a suitable leaving group (e.g., a halogen) at the 2-position of the pyridine ring can be displaced by a cyanide anion.

This approach is exemplified by the synthesis of 3-chloro-2-cyano-5-trifluoromethylpyridine, where a 2-fluoro substituent is displaced by potassium cyanide in the presence of a phase-transfer catalyst. google.com The reaction proceeds efficiently at low temperatures, demonstrating the high reactivity of the 2-fluoro group towards nucleophilic displacement. google.com The effectiveness of the leaving group generally follows the order F > Cl > Br > I for SNAr reactions. The synthesis of 3-cyano-2-fluoropyridines has been achieved from various precursors, with ionic tetrahydrothiophenium fragments and methanesulfonyl moieties also serving as effective leaving groups. researchgate.net

Another classical approach is the Reissert-Henze reaction, which involves the treatment of a pyridine-N-oxide with a cyanating agent like trimethylsilyl (B98337) cyanide (TMSCN) in the presence of an acylating agent such as benzoyl chloride. This method has been used to prepare various cyanopyridines, including 2-cyano-6-methylpyridine from 2-methylpyridine-1-oxide. orgsyn.org

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Chloro-2-fluoro-5-trifluoromethylpyridine | KCN, Aliquat 336 | 3-Chloro-2-cyano-5-trifluoromethylpyridine | 90% | google.com |

| 2-Bromo-3-chloro-5-trifluoromethylpyridine | CuCN, DMF | 2-Cyano-3-chloro-5-trifluoromethylpyridine | Not specified | google.com |

| Pyridine-1-oxide | (CH₃)₂SO₄, KCN | 2-Cyanopyridine (B140075) | 32% | orgsyn.org |

| Quinoline-1-oxide | Benzoyl chloride, KCN | 2-Cyanoquinoline | 93% | orgsyn.org |

Multi-Step Synthesis Pathways and Optimization

The construction of a molecule with the specific substitution pattern of 6-(trifluoromethoxy)picolinonitrile typically requires a multi-step, regiocontrolled synthetic sequence. The choice of pathway depends on the availability of starting materials and the desired efficiency and scalability of the process.

A plausible and efficient pathway to this compound would likely commence from a readily available, pre-functionalized pyridine derivative, such as 2,6-dichloropyridine (B45657) or 2-chloro-6-hydroxypyridine.

Pathway A: Starting from 2,6-Dichloropyridine

Selective Monosubstitution: The first step involves the selective nucleophilic substitution of one chlorine atom with a trifluoromethoxy source, such as sodium trifluoromethoxide (NaOCF₃). This reaction would yield 2-chloro-6-(trifluoromethoxy)pyridine. Controlling the stoichiometry and reaction conditions is crucial to minimize the formation of the di-substituted byproduct.

Cyanation: The remaining chlorine atom at the 2-position is then converted to a nitrile group. This is typically achieved via a palladium-catalyzed cross-coupling reaction with a cyanide source like Zn(CN)₂, as detailed in section 2.2.2. nih.gov

Pathway B: Starting from 2-Chloro-6-hydroxypyridine

Trifluoromethoxylation: The hydroxyl group of 2-chloro-6-hydroxypyridine (which exists predominantly as the pyridone tautomer, 6-chloro-2(1H)-pyridone) must be converted into a trifluoromethoxy group. This is a non-trivial transformation that often requires specialized reagents to generate the -OCF₃ moiety from a hydroxyl group.

Cyanation: Similar to Pathway A, the final step involves the conversion of the 2-chloro group into a nitrile via palladium-catalyzed cyanation.

The synthesis of the related compound 2-hydroxy-6-trifluoromethylpyridine is achieved by the high-temperature hydrolysis of 2-chloro-6-trifluoromethylpyridine, demonstrating that the 2-chloro position is reactive towards substitution. google.com This supports the feasibility of the cyanation step in the proposed pathways.

Achieving the correct 2,6-substitution pattern is the central challenge in synthesizing this compound. The regioselectivity is dictated by the chosen synthetic route and the inherent reactivity of the pyridine core.

In the pathway starting from 2,6-dichloropyridine, the regioselectivity of the initial nucleophilic substitution step is not a factor as both positions are equivalent. The key is to achieve high selectivity for mono-substitution over di-substitution. The subsequent cyanation step is inherently regioselective, as it targets the only remaining reactive site.

When starting with an unsymmetrically substituted pyridine, the existing substituent directs the position of subsequent reactions. For example, if one were to start with 2-chloro-6-methylpyridine, the synthesis would involve the transformation of the methyl group into a trifluoromethoxy group and the chloro group into a nitrile. The order of these transformations would be critical. A classic method to form a cyanopyridine involves the reaction of a pyridine-N-oxide. orgsyn.org Therefore, a potential sequence could involve:

Oxidation of the pyridine nitrogen to form the N-oxide.

Reaction with a cyanating agent to install the nitrile group at the 2-position, yielding 6-methylpicolinonitrile-N-oxide.

Subsequent functionalization and conversion of the 6-methyl group and reduction of the N-oxide.

The regioselective synthesis of related trifluoromethyl-substituted heterocycles, such as pyrimidinones, often relies on cyclocondensation reactions using carefully chosen trifluoromethyl-containing building blocks to ensure the desired isomer is formed exclusively. nih.govresearchgate.net While a different heterocyclic system, this principle of using pre-functionalized building blocks underscores a fundamental strategy for achieving regiocontrol in heterocycle synthesis.

Green Chemistry Principles in Synthesis of this compound

A primary goal in green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. Research into solvent-free and reduced-solvent methodologies for the synthesis of pyridine derivatives is an active area. While specific documented examples for this compound are not extensively detailed in publicly available literature, the principles of mechanochemistry and the use of alternative solvent systems are being explored for similar heterocyclic compounds.

Mechanochemical synthesis, which involves reactions conducted in the solid state with mechanical energy input (e.g., grinding or milling), presents a promising solvent-free alternative. This technique can lead to higher yields, shorter reaction times, and reduced waste generation. The application of such methods to the synthesis of this compound could significantly enhance its environmental profile.

Another approach involves the use of greener solvents, such as water, supercritical fluids, or ionic liquids, to replace traditional volatile organic compounds. These solvents can offer advantages in terms of reduced toxicity, flammability, and environmental impact. The development of catalytic systems that are effective in these alternative media is crucial for the successful implementation of reduced-solvent methodologies.

Table 1: Comparison of Conventional and Potential Green Solvent Approaches

| Methodology | Conventional Solvents | Potential Green Alternatives | Advantages of Green Alternatives |

| Synthesis of Precursors | Dichloromethane, Toluene, Acetonitrile | Water, Supercritical CO2, Ionic Liquids | Reduced toxicity, lower environmental impact, potential for easier product separation. |

| Cyanation Step | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Solvent-free (mechanochemistry), Deep eutectic solvents | Elimination of high-boiling point polar aprotic solvents, reduced waste. |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. High atom economy is a key indicator of a green and efficient synthesis.

Catalytic methods play a pivotal role in improving both atom economy and reaction efficiency. The use of highly selective catalysts can minimize the formation of byproducts, thereby increasing the yield of the desired product and reducing waste. For the synthesis of this compound, the development of catalysts for key transformations, such as the introduction of the trifluoromethoxy group and the cyano group, is a key area of research.

Table 2: Hypothetical Atom Economy Calculation for a Key Synthetic Step

This table presents a hypothetical analysis, as specific process data for this compound synthesis is not widely published. The reaction shown is a conceptual nucleophilic aromatic substitution to introduce the cyano group.

| Reactant | Molecular Weight ( g/mol ) | Stoichiometry | Total Mass of Reactants (g) |

| 6-(trifluoromethoxy)picolinoyl chloride | ~225.5 | 1 | 225.5 |

| Sodium Cyanide | 49.01 | 1 | 49.01 |

| Total | 274.51 |

| Product | Molecular Weight ( g/mol ) | Total Mass of Desired Product (g) |

| This compound | ~202.1 | 202.1 |

Calculated Atom Economy: (202.1 / 274.51) * 100% = 73.6%

This hypothetical calculation highlights that even in a seemingly direct conversion, the formation of byproducts (in this case, sodium chloride) reduces the atom economy. Improving this would involve exploring alternative cyanation methods with higher atom efficiency.

Iii. Mechanistic Investigations of 6 Trifluoromethoxy Picolinonitrile Reactions

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for pyridines bearing electron-withdrawing substituents. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks an electron-deficient carbon atom on the aromatic ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. In the subsequent step, a leaving group is eliminated, which restores the aromaticity of the ring.

For SNAr to occur, the aromatic ring must be activated by at least one potent electron-withdrawing group positioned ortho or para to the leaving group. These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance.

The trifluoromethoxy (-OCF₃) group is a powerful activating group for SNAr reactions due to its strong electron-withdrawing inductive effect (-I). The high electronegativity of the fluorine atoms polarizes the C-F bonds, which in turn withdraws electron density from the pyridine ring through the oxygen atom and the sigma bond framework. This effect significantly increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

In the context of SNAr reactions on the picolinonitrile ring, the cyano (-CN) group primarily functions as a strong electron-withdrawing group, further activating the ring alongside the trifluoromethoxy group. Research on related systems, such as 3-substituted 2,6-dichloropyridines, has shown that substituents like cyano and trifluoromethyl groups direct incoming nucleophiles preferentially to the 6-position. This directing effect highlights the role of the cyano group in modulating the regioselectivity of SNAr reactions.

While the cyano group itself can be a leaving group in some SNAr reactions, in this molecular context, it is more likely to remain on the ring and influence the position of substitution of another leaving group (like a halide). Subsequent transformations would then target the nitrile functionality itself after the SNAr reaction has occurred.

Reactions Involving the Nitrile Functionality

The cyano group of 6-(trifluoromethoxy)picolinonitrile is a versatile functional handle that can undergo a range of chemical transformations. The electrophilic nature of the nitrile carbon, enhanced by the electron-withdrawing effects of the pyridine ring and the trifluoromethoxy substituent, is central to its reactivity.

Nitriles can be hydrolyzed to primary amides and subsequently to carboxylic acids under either acidic or basic conditions. libretexts.orgnumberanalytics.comchemguide.co.uk

Acid-Catalyzed Hydrolysis : In the presence of a strong aqueous acid (e.g., HCl, H₂SO₄) and heat, the nitrile nitrogen is first protonated. numberanalytics.comyoutube.com This protonation significantly increases the electrophilicity of the nitrile carbon, facilitating the attack of water. libretexts.orgyoutube.com A series of proton transfers and tautomerization steps leads to the formation of a primary amide intermediate, 6-(trifluoromethoxy)picolinamide. With continued heating in the acidic medium, this amide undergoes further hydrolysis to yield the corresponding carboxylic acid, 6-(trifluoromethoxy)picolinic acid, and an ammonium (B1175870) salt. youtube.comlibretexts.org

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., NaOH, KOH) with heating, the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. libretexts.orgnumberanalytics.com Protonation of the resulting intermediate by water yields an imidic acid, which tautomerizes to the primary amide. chemistrysteps.com In the presence of excess base, the amide is further hydrolyzed to the carboxylate salt—in this case, sodium or potassium 6-(trifluoromethoxy)picolinate. chemguide.co.uk Ammonia is liberated during this step. chemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be acidified in a final step. libretexts.org

Alcoholysis (Pinner Reaction) : In the presence of an alcohol and a strong acid catalyst like anhydrous HCl, nitriles can undergo alcoholysis to form imidates, a process known as the Pinner reaction. numberanalytics.comwikipedia.orgorganic-chemistry.org The nitrile is activated by protonation, followed by nucleophilic attack from the alcohol. numberanalytics.comnih.gov The resulting Pinner salt (an imidic acid ester salt) can be isolated or hydrolyzed under acidic conditions to yield an ester. wikipedia.orgnih.govnrochemistry.com This provides a pathway to convert this compound into various esters of 6-(trifluoromethoxy)picolinic acid.

Table 1: Summary of Nitrile Group Hydrolysis and Alcoholysis

| Reaction | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acid Hydrolysis | H₃O⁺ (aq), Heat | 6-(Trifluoromethoxy)picolinamide | 6-(Trifluoromethoxy)picolinic acid |

Reduction : The nitrile group is readily reduced to a primary amine. This transformation is typically achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or nickel is also an effective method. These reactions convert this compound into [6-(trifluoromethoxy)pyridin-2-yl]methanamine, a valuable building block containing a primary amine.

Oxidation : The oxidation of nitriles is less common than their reduction or hydrolysis. However, under specific conditions, often involving metal catalysts and strong oxidants, nitrile oxidation can occur. nih.govacs.org This can lead to the formation of reactive imido-metal intermediates. nih.govacs.org For a compound like this compound, such reactions are not standard transformations but could be explored in specialized synthetic contexts. More practical oxidative methods often target other parts of the molecule or involve the conversion of other functional groups (like aldehydes or primary amines) into nitriles. organic-chemistry.org

Cycloaddition reactions involve the combination of two π-electron systems to form a new ring. libretexts.orglibretexts.org While the carbon-carbon double and triple bonds are the most common participants, the carbon-nitrogen triple bond of a nitrile can also engage in certain cycloadditions. numberanalytics.com

[4+2] Cycloaddition (Diels-Alder Reaction) : In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. jove.commasterorganicchemistry.com A nitrile group can act as a 2π component (dienophile), particularly when activated by electron-withdrawing groups. jove.commasterorganicchemistry.com However, the participation of unactivated nitriles in thermal Diels-Alder reactions is rare and usually requires harsh conditions or intramolecular setups that provide an entropic advantage. nih.gov

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition) : A more common cycloaddition pathway for nitriles is the [3+2] cycloaddition with 1,3-dipoles like azides or nitrile ylides. nih.govuchicago.edu For instance, the reaction of a nitrile with an azide (B81097) (often catalyzed by a metal or base) can yield a tetrazole ring. acs.orgnih.gov The reaction of this compound with a suitable azide, such as sodium azide in the presence of a Lewis acid, could potentially form a 5-([6-(trifluoromethoxy)pyridin-2-yl])tetrazole. This reaction provides a powerful method for constructing five-membered heterocyclic rings. nih.govrsc.org

Table 2: Summary of Nitrile Group Reduction and Cycloaddition

| Reaction Type | Reagents/Conditions | Expected Product Class |

|---|

Electrophilic Attack and Derivatization Strategies

The electronic properties of this compound, characterized by the electron-withdrawing nature of both the nitrile and trifluoromethoxy groups, significantly influence its reactivity towards electrophiles. These groups deactivate the pyridine ring, making electrophilic aromatic substitution challenging.

Regioselectivity of Electrophilic Aromatic Substitution

The pyridine ring in this compound is electron-deficient, which generally disfavors electrophilic aromatic substitution. The trifluoromethoxy group at the 6-position and the nitrile group at the 2-position further deactivate the ring. Theoretical calculations and experimental data for related pyridine derivatives suggest that electrophilic attack, if it were to occur, would likely be directed to the C-3 and C-5 positions, which are comparatively less deactivated. However, forcing conditions would be required, and yields are expected to be low.

Derivatization of Amines and Thiols (on related compounds)

While direct derivatization of amines and thiols with this compound itself is not extensively documented, the reactivity of the nitrile group in related picolinonitrile frameworks is well-established. The nitrile group can be a precursor to various functional groups. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

In the context of derivatizing amines and thiols, related cyano-substituted heterocycles can undergo reactions where the cyano group participates in cyclization or condensation reactions. For example, ortho-amino-substituted picolinonitriles are valuable precursors for the synthesis of fused heterocyclic systems. The nitrile group can react with an adjacent amine to form a new ring system. Similarly, reactions with thiols can lead to the formation of thiazole (B1198619) or other sulfur-containing heterocyclic derivatives.

Transition-Metal-Catalyzed Transformations

The pyridine nitrogen and the nitrile group of this compound can act as coordinating sites for transition metals, enabling a variety of catalytic transformations that are otherwise difficult to achieve.

Palladium-Catalyzed Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. While specific examples involving this compound are not abundant in the literature, the principles of cross-coupling on pyridine rings are well-understood. For effective cross-coupling, a leaving group (such as a halide) is typically required on the pyridine ring. If a halogenated derivative of this compound were used, such as one containing a bromine or iodine atom at the 3-, 4-, or 5-position, it could readily participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions.

The trifluoromethoxy group, being a strong electron-withdrawing group, can influence the reactivity of the C-X bond, potentially facilitating the oxidative addition step in the catalytic cycle.

Rhodium-Catalyzed C-H Functionalization

Rhodium-catalyzed C-H functionalization has emerged as a highly efficient strategy for the direct modification of C-H bonds, avoiding the need for pre-functionalized starting materials. The pyridine nitrogen atom in this compound can act as a directing group, guiding the rhodium catalyst to activate a specific C-H bond, typically at the ortho position (C-3).

Iv. Advanced Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 6-(Trifluoromethoxy)picolinonitrile. Through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule. For this compound, three distinct signals are expected in the aromatic region, corresponding to the three protons on the pyridine (B92270) ring. The proton at the C-4 position typically appears as a triplet (or more accurately, a doublet of doublets with similar coupling constants), while the protons at the C-3 and C-5 positions appear as doublets of doublets due to coupling with their respective neighbors. The electron-withdrawing nature of the nitrile, the trifluoromethoxy group, and the ring nitrogen atom causes these protons to resonate at relatively high chemical shifts (downfield).

The ¹³C NMR spectrum reveals all seven unique carbon atoms in the structure. The spectrum is characterized by the low-field signal of the nitrile carbon (C-2) and the carbon attached to the trifluoromethoxy group (C-6). A key feature is the carbon of the trifluoromethoxy group itself, which appears as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹J-CF). The remaining pyridine ring carbons appear at distinct chemical shifts influenced by their position relative to the substituents and the nitrogen atom.

| Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 3 | ¹H | ~7.8 - 8.0 | dd | ³J(H3-H4) ≈ 8.0, ⁴J(H3-H5) ≈ 1.0 |

| 4 | ¹H | ~8.0 - 8.2 | t (dd) | ³J(H4-H3) ≈ 8.0, ³J(H4-H5) ≈ 7.5 |

| 5 | ¹H | ~7.6 - 7.8 | dd | ³J(H5-H4) ≈ 7.5, ⁴J(H5-H3) ≈ 1.0 |

| 2 | ¹³C | ~135 - 140 | s | - |

| 3 | ¹³C | ~122 - 126 | s | - |

| 4 | ¹³C | ~140 - 145 | s | - |

| 5 | ¹³C | ~115 - 120 | s | - |

| 6 | ¹³C | ~160 - 165 | q | ²J(C-F) ≈ 1-2 |

| CN | ¹³C | ~116 - 119 | s | - |

| OCF₃ | ¹³C | ~120 - 122 | q | ¹J(C-F) ≈ 255-260 |

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet, characteristic of the -OCF₃ group. The chemical shift of this group is sensitive to its electronic environment, typically appearing in a well-defined region of the spectrum, distinct from other fluorinated functional groups like the trifluoromethyl (-CF₃) group. azom.com This single peak confirms the presence and purity of the trifluoromethoxy moiety.

Furthermore, ¹⁹F NMR can be employed as a quantitative tool. By introducing a known amount of a stable, fluorinated internal standard (e.g., hexafluorobenzene) into the sample, the relative integration of the signal from this compound to the standard's signal can be used to accurately determine the concentration or reaction yield.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons. For this compound, the COSY spectrum would show cross-peaks connecting H-3 with H-4 and H-4 with H-5, confirming their adjacency on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the ¹H signals for H-3, H-4, and H-5 to their corresponding ¹³C signals, C-3, C-4, and C-5.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for establishing the substitution pattern. Key expected correlations would include the proton at C-5 showing a correlation to the nitrile carbon and the carbon at C-6, while the proton at C-3 would correlate to the nitrile carbon and C-5. These correlations provide incontrovertible proof of the relative positions of the nitrile and trifluoromethoxy groups. mdpi.com

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering structural insights through fragmentation analysis. libretexts.org

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). The molecular formula of this compound is C₇H₃F₃N₂O. By comparing the experimentally measured exact mass with the calculated theoretical mass, the elemental composition can be unequivocally confirmed, distinguishing it from any other isomers or compounds with the same nominal mass.

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) | Expected Experimental Mass (m/z) |

|---|---|---|---|

| C₇H₃F₃N₂O | [M+H]⁺ | 189.0270 | 189.0270 ± 0.0005 |

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, charged fragments. libretexts.org The resulting fragmentation pattern is a reproducible fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected:

Loss of ·CF₃: A common fragmentation for trifluoromethoxy-aromatic compounds is the cleavage of the C-F bonds, often leading to the loss of a CF₃ radical, although loss of the entire ·OCF₃ group is also possible.

Loss of CO: Following an initial fragmentation, the loss of a neutral carbon monoxide molecule from an oxygen-containing fragment is a common pathway.

Loss of HCN or ·CN: The nitrile group can be lost either as a neutral hydrogen cyanide molecule or as a cyano radical, leading to significant fragment ions. youtube.com

Pyridine Ring Cleavage: At higher energies, the stable aromatic ring can fragment, producing smaller characteristic ions.

Analysis of these fragment ions allows chemists to piece together the structural components of the molecule, providing corroborating evidence for the structure determined by NMR. libretexts.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. vscht.cz These techniques probe the vibrational energy levels of molecular bonds. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state, resulting in an absorption spectrum. masterorganicchemistry.com Raman spectroscopy, conversely, involves scattering of monochromatic light (usually from a laser), where the scattered light can have a different frequency due to energy exchange with the molecule's vibrational modes. nih.gov

For a molecule such as this compound, the IR and Raman spectra would be expected to display a series of characteristic bands corresponding to the vibrations of its distinct structural components: the substituted pyridine ring, the trifluoromethoxy (-OCF₃) group, and the nitrile (-C≡N) group. The spectra for these types of molecules can be complex, but specific regions are highly informative. researchgate.net

Key expected vibrational modes for this compound include:

Aromatic C-H Stretching: Vibrations from the hydrogen atoms attached to the pyridine ring, typically appearing in the region of 3000–3100 cm⁻¹. pressbooks.pub

Pyridine Ring Stretching: The C-C and C-N stretching vibrations within the aromatic ring are highly characteristic and usually give rise to a series of bands in the 1400–1650 cm⁻¹ region.

C-O-C Stretching: The ether linkage of the trifluoromethoxy group is expected to produce asymmetric and symmetric C-O-C stretching vibrations, typically found in the 1000–1310 cm⁻¹ range.

C-F Stretching: The vibrations of the C-F bonds in the trifluoromethyl group are typically strong and appear in the 1000-1200 cm⁻¹ region.

Nitrile Stretching: A highly characteristic and diagnostically important band for the nitrile group. masterorganicchemistry.com

The complementary nature of IR and Raman spectroscopy is particularly useful; vibrations that are strong in IR are often weak in Raman, and vice-versa, providing a more complete picture of the molecule's vibrational fingerprint. researchgate.net

The nitrile (-C≡N) functional group provides one of the most distinct and easily identifiable signals in vibrational spectroscopy. masterorganicchemistry.com The stretching vibration of the carbon-nitrogen triple bond gives rise to a sharp and typically intense absorption band in a region of the IR spectrum that is relatively free from other common functional group signals (the "triple bond region"). masterorganicchemistry.com

For aromatic nitriles like this compound, the C≡N stretching frequency is expected to appear in the range of 2220–2240 cm⁻¹. The conjugation with the aromatic pyridine ring slightly lowers the frequency compared to saturated aliphatic nitriles. The intensity of this band can be influenced by the electronic effects of the other substituents on the ring.

| Compound Type | Typical Frequency Range (cm⁻¹) | Intensity | Peak Shape |

|---|---|---|---|

| Saturated Aliphatic Nitriles | 2240 - 2260 | Medium | Sharp |

| Aromatic Nitriles | 2220 - 2240 | Medium to Strong | Sharp |

| Conjugated Nitriles | 2215 - 2235 | Strong | Sharp |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org The method relies on the diffraction of a beam of X-rays by the ordered lattice of atoms in a crystal. By measuring the directions and intensities of the diffracted beams, a three-dimensional map of electron density can be calculated. wikipedia.orgnih.gov From this map, the positions of individual atoms, the bond lengths and angles connecting them, and their stereochemical relationships can be determined with high precision. wikipedia.org

The process involves growing a high-quality single crystal of the compound, which is then mounted in an X-ray diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded by a detector. libretexts.org Sophisticated software is then used to process this data, solve the phase problem, and refine a molecular model that best fits the experimental electron density. nih.gov While specific crystallographic data for this compound is not publicly available, this technique would provide unambiguous confirmation of its molecular structure and reveal key details about its solid-state conformation.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. An analysis of the crystal structure of this compound would reveal how these forces dictate the supramolecular architecture in the solid state. Based on its functional groups, several types of interactions would be anticipated:

C-H···N Hydrogen Bonds: The nitrogen atom of the nitrile group and the nitrogen atom of the pyridine ring are potential hydrogen bond acceptors. They could interact with the aromatic C-H donors of neighboring molecules to form weak hydrogen bonds, which are often crucial in directing crystal packing.

π-π Stacking: The electron-rich pyridine ring can engage in π-π stacking interactions with adjacent rings. These interactions, often in an offset or face-to-face arrangement, are a common feature in the crystal structures of aromatic compounds.

Halogen/Dipole Interactions: The highly electronegative fluorine atoms of the trifluoromethoxy group can participate in weak electrostatic interactions, such as dipole-dipole or C-F···π interactions, further stabilizing the crystal lattice.

Understanding these interactions is fundamental for crystal engineering and for correlating solid-state structure with physical properties like melting point and solubility.

A detailed analysis of the bond lengths and angles obtained from an X-ray crystal structure provides fundamental insights into the molecule's geometry and electronic properties. wikipedia.org This data allows for the direct measurement of the covalent framework.

For this compound, crystallographic analysis would precisely define:

The geometry of the pyridine ring, revealing any distortions from ideal planarity caused by the substituents.

The exact bond lengths of the C-O and C-F bonds within the trifluoromethoxy group.

The length of the C≡N triple bond and the C-C bond connecting it to the pyridine ring.

The bond angles around the substitution positions on the ring, indicating any steric strain.

While experimental data for this specific compound is unavailable, the table below provides typical bond lengths for the constituent functional groups for reference. Deviations from these values in an experimental structure can often be explained by electronic effects such as resonance and induction.

| Bond Type | Typical Bond Length (Å) |

|---|---|

| Aromatic C-C | 1.38 - 1.40 |

| Aromatic C-N (in pyridine) | 1.33 - 1.34 |

| C-C (ring to nitrile) | 1.44 - 1.46 |

| C≡N (nitrile) | 1.14 - 1.16 |

| C-O (aryl ether) | 1.36 - 1.42 |

| C-F (in -CF₃) | 1.33 - 1.35 |

V. Computational Chemistry and Theoretical Studies of 6 Trifluoromethoxy Picolinonitrile

Reactivity Predictions and Mechanistic Insights via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the reactivity of molecules and elucidating reaction mechanisms. nih.govyoutube.comresearchgate.net DFT calculations can be employed to model the energetics of reaction pathways and to characterize the structures of transition states. nih.gov

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The characterization of transition states is crucial for understanding the kinetics of a reaction. DFT calculations can be used to locate transition state geometries and to calculate their energies. This information allows for the determination of the activation energy of a reaction, which is a key factor in determining the reaction rate. For reactions involving 6-(trifluoromethoxy)picolinonitrile, such as nucleophilic aromatic substitution, DFT could be used to model the transition state and predict the regioselectivity of the reaction.

Table 2: Hypothetical Reaction Energetics for a Nucleophilic Aromatic Substitution on a Substituted Picolinonitrile

| Parameter | Energy (kcal/mol) |

| Activation Energy (Ea) | +15 to +25 |

| Enthalpy of Reaction (ΔH) | -10 to -20 |

| Gibbs Free Energy of Reaction (ΔG) | -5 to -15 |

Disclaimer: This table presents hypothetical energy values for a representative reaction to illustrate the type of data obtained from DFT calculations. These values are not specific to this compound.

Conformational Analysis and Torsional Barriers

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The trifluoromethoxy group in this compound is of particular interest for conformational analysis. Computational studies on trifluoromethoxybenzene derivatives have indicated that the trifluoromethyl group tends to adopt a conformation that is orthogonal to the plane of the aromatic ring. beilstein-journals.org This preference is influenced by a combination of steric and electronic factors, including hyperconjugation.

For this compound, it is likely that the C-O bond of the trifluoromethoxy group will lie in the plane of the pyridine (B92270) ring to maximize p-orbital overlap, while the CF3 group will be staggered relative to the C-O bond. The rotational barrier around the C-O bond can be calculated using DFT to determine the energy difference between the most stable (lowest energy) and least stable (highest energy) conformations.

Based on the comprehensive search conducted, there is currently no publicly available scientific literature that contains a direct comparison of computational predictions with experimental data specifically for the chemical compound This compound .

While the existence of the compound is confirmed through chemical supplier databases and its assigned CAS number (1361696-28-7), dedicated research articles detailing its computational chemistry and the validation of these theoretical studies with experimental results (such as NMR, IR spectroscopy, or X-ray crystallography) could not be located.

The scientific community relies on such published studies to rigorously validate computational models. This process typically involves:

Computational Modeling: Researchers use methods like Density Functional Theory (DFT) to predict molecular properties, including bond lengths, bond angles, vibrational frequencies (IR and Raman spectra), and NMR chemical shifts.

Experimental Verification: These theoretical predictions are then compared against data obtained from laboratory experiments on the actual compound.

Data Correlation: The degree of agreement between the predicted and experimental data is analyzed to assess the accuracy of the computational method and the chosen level of theory.

Without access to research that has undertaken this comparison for this compound, it is not possible to provide the detailed research findings and data tables requested for the "Validation of Computational Predictions with Experimental Data" section of the article.

Therefore, this section cannot be written at this time due to the absence of the necessary primary research in the public domain.

Vi. Synthetic Applications As a Chemical Building Block and Precursor

Role in the Synthesis of Advanced Organic Materials Precursors

While specific research detailing the use of 6-(Trifluoromethoxy)picolinonitrile in market-available advanced organic materials is not extensively documented, its structural characteristics make it a promising precursor for such applications. The incorporation of fluorine atoms into conjugated organic molecules is a well-established strategy for developing high-performance materials for electronics and optoelectronics. nih.gov Fluorination can lower the HOMO and LUMO energy levels of a material, which facilitates electron injection and enhances stability against oxidative degradation. nih.gov

The pyridine (B92270) moiety present in this compound is a common component in materials used for Organic Light-Emitting Diodes (OLEDs) and organic semiconductors. Chemical suppliers often categorize fluorinated building blocks, including related nitrile and ether compounds, under product lines for electronic and optical materials, indicating their intended use in this field. bldpharm.combldpharm.com The trifluoromethoxy group, in particular, can improve the material's volatility for vacuum deposition processes and enhance its electrochemical stability, properties that are highly desirable for electronic devices.

Derivatization for Ligand Design in Catalysis

The molecular architecture of this compound provides two primary sites for coordination with metal centers, making it a potential scaffold for ligand design in catalysis. The lone pair of electrons on the pyridine ring's nitrogen atom can act as a Lewis base, while the nitrile group can also coordinate to a metal, either through the nitrogen lone pair or its π-system. This allows the molecule to function as a monodentate or bidentate ligand precursor.

Although specific examples of catalytic systems employing ligands directly derived from this compound are not prominent in the literature, the modification of its nitrile group could lead to various chelating agents. For instance, reduction of the nitrile would yield an aminomethylpyridine, and hydrolysis would produce a picolinamide, both of which are common structural motifs in coordination chemistry. The strong electron-withdrawing effect of the -OCF₃ group modifies the electronic properties of the pyridine ring, which can, in turn, tune the binding affinity and redox potential of a resulting metal complex, influencing its catalytic activity.

Intermediate in the Synthesis of Agrochemical Active Ingredients

Pyridine derivatives containing trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) groups are a cornerstone of modern agrochemical research. These functional groups can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target enzymes, often leading to increased efficacy and a more favorable toxicological profile.

While patents specifically naming this compound as a direct intermediate for a commercialized agrochemical are not publicly prevalent, its structure is representative of a key building block for this industry. The picolinonitrile framework is a precursor to several classes of herbicides and fungicides. The synthesis of more complex active ingredients often involves the chemical transformation of the nitrile group into other functionalities, such as amides, carboxylic acids, or other heterocyclic rings, which then form the final, biologically active compound.

Precursor in Fluorine-Containing Heterocyclic Synthesis

The primary value of this compound lies in its role as a precursor for more elaborate fluorine-containing heterocyclic systems. The nitrile group is a versatile functional handle that can participate in a wide array of chemical transformations, most notably cycloaddition and condensation reactions, to construct new rings.

A significant application of picolinonitrile derivatives is in the synthesis of substituted pyrimidines, a class of heterocycles with immense biological and pharmaceutical importance. One established method for constructing a pyrimidine (B1678525) ring is through the condensation of a nitrile-containing compound with guanidine (B92328). google.com In this reaction, the 2-cyanopyridine (B140075) moiety acts as the C2-N1 fragment, which reacts with the N-C-N unit of guanidine to form a 2,4-diaminopyrimidine (B92962) ring fused or attached to the original pyridine structure.

This transformation is a reliable route to produce 2,4-diamino-6-(6'-trifluoromethoxypyridin-2'-yl)pyrimidine. The resulting diaminopyrimidine can be further modified, for example, through hydrolysis of one or both amino groups, to yield the corresponding pyrimidinone or pyrimidinedione derivatives. These compounds are of significant interest due to their wide range of biological activities. orgsyn.orgnasa.govgoogle.com

Table 1: Potential Pyrimidine Derivatives from a Picolinonitrile Precursor This table is illustrative of the synthetic pathway and potential products.

| Precursor | Reagent | Resulting Heterocycle | Potential Biological Interest |

|---|---|---|---|

| This compound | Guanidine | 2,4-Diamino-6-(6'-(trifluoromethoxy)pyridin-2'-yl)pyrimidine | Antifolate, Kinase Inhibition |

Utilization in Dye and Pigment Chemistry

The use of this compound in the dye and pigment industry has not been specifically documented in available literature. However, an analysis of its structure suggests a potential, if limited, role. Organic colorants typically possess a chromophore (a color-bearing unsaturated system) and an auxochrome (a group that modifies the color). google.com

The pyridine ring conjugated with the cyano group (C≡N) can be considered a basic chromophore. The trifluoromethoxy group, with its electron-withdrawing nature, would act as a modifier, potentially shifting the absorption spectrum of the molecule. While it could theoretically be used as a building block for more complex azo or anthraquinone (B42736) dyes, its primary application appears to be in life sciences and materials science rather than as a colorant itself. Some suppliers of related fluorinated materials do categorize them broadly under "Organic Pigments," suggesting a potential role for such building blocks in the development of specialty pigments. bldpharm.com

Vii. Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Trifluoromethoxylation Strategies

The introduction of the trifluoromethoxy group into organic molecules remains a significant challenge, largely because the trifluoromethoxide anion is highly unstable. mdpi.com Traditional methods often require harsh conditions or volatile, difficult-to-handle reagents. iaea.org Future research is intensely focused on developing milder, more efficient, and sustainable methods for trifluoromethoxylation.

A key area of development is the use of visible-light photoredox catalysis, which allows for the formation of the trifluoromethoxy group under mild and environmentally friendly conditions. mdpi.comnih.gov This approach often involves the generation of a trifluoromethoxy radical or a related reactive intermediate that can be incorporated into various substrates. nih.gov For instance, a recent study highlighted a visible-light-induced method for introducing CF₃ groups, emphasizing sustainability by avoiding harsh reagents and conditions. advanceseng.com Such strategies could be adapted for the synthesis of 6-(trifluoromethoxy)picolinonitrile, potentially offering higher yields and better functional group tolerance compared to classical methods.

Another sustainable approach gaining traction is the use of more stable and easier-to-handle trifluoromethoxylation reagents. While early methods relied on reagents like elemental fluorine or hydrogen fluoride, newer developments are providing safer alternatives. advanceseng.comwikipedia.org The development of cost-effective, stable, and solid reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na) for trifluoromethylation points towards a future where analogous trifluoromethoxylation reagents could simplify the synthesis of complex molecules. researchgate.net

Future strategies will likely focus on:

Catalytic C-H Trifluoromethoxylation: Direct conversion of C-H bonds to C-OCF₃ bonds is a primary goal for improving atom and step economy.

Electrochemical Methods: Electrosynthesis offers a reagent-free activation method that aligns with green chemistry principles.

Biocatalysis: Engineering enzymes for fluorination and trifluoromethoxylation presents a long-term goal for highly selective and sustainable synthesis.

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous-flow processing, is emerging as a powerful technology in chemical synthesis, offering significant advantages in terms of safety, scalability, and efficiency. researchgate.netmdpi.com The key benefits arise from the high surface-area-to-volume ratio in microreactors, which allows for superior control over reaction temperature, mixing, and residence time. researchgate.net These features are particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize side-product formation.

The synthesis of heterocyclic compounds, including pyridines, has been successfully translated to flow chemistry systems. researchgate.netmdpi.com For instance, the Bohlmann-Rahtz pyridine (B92270) synthesis has been performed in a continuous-flow microwave reactor, enabling rapid and efficient production of trisubstituted pyridines. researchgate.net Similarly, multistep syntheses of complex molecules have been "telescoped" into continuous-flow sequences, eliminating the need for intermediate workup and purification steps. uc.pt

The integration of flow chemistry could be particularly beneficial for the synthesis of this compound and its derivatives for several reasons:

Handling Hazardous Reagents: Trifluoromethoxylation or fluorination often involves toxic or volatile reagents, which can be handled more safely in a closed-loop flow system.

Improving Reaction Yield and Selectivity: Precise control over reaction parameters can lead to higher yields and better selectivity, reducing waste.

Scalability: Flow reactors allow for easy scaling of production from milligrams to kilograms simply by running the system for a longer duration or by using parallel reactors. researchgate.net

A recent study demonstrated the radical α-trifluoromethoxylation of ketones under both batch and flow conditions, with the flow process reducing the reaction time from one hour to just two minutes. acs.org This highlights the potential for flow chemistry to accelerate the synthesis of trifluoromethoxylated compounds.

| Parameter | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Limited by vessel size | Easily scalable by extending run time |

| Heat Transfer | Often inefficient, can lead to hotspots | Highly efficient, excellent temperature control |

| Safety | Higher risk with hazardous/exothermic reactions | Enhanced safety due to small reaction volumes |

| Reaction Time | Can be lengthy (hours to days) | Often significantly reduced (seconds to minutes) |

| Process Control | Limited control over mixing and gradients | Precise control over parameters |

This interactive table summarizes the key advantages of flow chemistry over traditional batch processing.

Exploration of Novel Reagents and Catalysts for Trifluoromethoxylation

The development of new reagents and catalysts is at the heart of advancing trifluoromethoxylation chemistry. mdpi.comiaea.org Historically, the lack of stable and selective reagents has been a major bottleneck. mdpi.com Recent years have seen the introduction of several innovative reagents that have expanded the toolbox for chemists.

Hypervalent iodine reagents, such as the Togni and Umemoto reagents, have become important for electrophilic trifluoromethylation and have been adapted for trifluoromethoxylation reactions. mdpi.commdpi.com However, these can be expensive. More recent efforts have focused on developing novel reagents that are more accessible and easier to handle. For example, trifluoromethyl arylsulfonate (TFMS) has been introduced as a new, thermally stable trifluoromethoxylation reagent with good reactivity in silver-catalyzed reactions. nih.gov Another promising development is a novel bromodifluoromethyl phenoxathiinium salt, which has shown high reactivity in photoredox-catalyzed reactions. sigmaaldrich.com

In addition to new reagents, the exploration of novel catalytic systems is a major research thrust.

Photoredox Catalysis: Ruthenium and iridium-based photocatalysts, as well as organic photocatalysts, have been successfully used to mediate trifluoromethoxylation and trifluoromethylation reactions under visible light irradiation. researchgate.netprinceton.eduacs.org

Transition Metal Catalysis: Copper and silver catalysts are frequently used to mediate trifluoromethoxylation, often with nucleophilic OCF₃ sources. mdpi.comnih.gov Palladium catalysis is also a popular approach for introducing trifluoromethyl groups. mdpi.com A novel copper-based reagent, [(bpy)Cu(O₂CCF₂SO₂F)₂], has recently been shown to be a highly efficient and practical trifluoromethylating agent. nih.gov

| Reagent/Catalyst Type | Example(s) | Typical Application |

| Hypervalent Iodine | Togni and Umemoto Reagents | Electrophilic trifluoromethylation/trifluoromethoxylation |

| Sulfonate-based | Trifluoromethyl arylsulfonate (TFMS) | Nucleophilic trifluoromethoxylation (with Ag catalyst) |

| Photoredox Catalysts | Ru(bpy)₃Cl₂, 4CzIPN | Radical trifluoromethoxylation/trifluoromethylation |

| Transition Metal Catalysts | Copper, Silver, Palladium salts | Cross-coupling and radical reactions |

| Pyridine-based Reagents | N-trifluoromethoxy-4-cyano-pyridinium | Radical trifluoromethoxylation of ketones |

This interactive table provides an overview of different classes of modern reagents and catalysts used in trifluoromethoxylation and related reactions.

Advanced Spectroscopic and Computational Approaches for Mechanistic Understanding

A deep understanding of reaction mechanisms is essential for the rational design of new reactions and for optimizing existing ones. researchgate.net Advanced spectroscopic and computational methods are becoming indispensable tools for elucidating the complex pathways involved in trifluoromethoxylation and pyridine functionalization.

Spectroscopic techniques allow for the direct observation of reactive intermediates and the real-time monitoring of reaction progress. researchgate.net

In-situ NMR and IR Spectroscopy: These techniques can provide structural information about transient species in the reaction mixture, helping to identify key intermediates. researchgate.net For example, Fourier transform infrared (FTIR) spectroscopy has been used to monitor the formation and conversion of ketene (B1206846) intermediates in the synthesis of β-lactams. researchgate.net

Mass Spectrometry: Tandem mass spectrometry can be used to characterize reaction intermediates and products, aiding in mechanistic elucidation. researchgate.net

¹⁹F NMR Spectroscopy: This is a particularly powerful tool for studying fluorinated compounds, as the ¹⁹F nucleus is 100% abundant and has a wide chemical shift range, making it highly sensitive to the local electronic environment. It is often used to determine yields and regioselectivity in fluorination reactions. researchgate.net

Computational chemistry , particularly Density Functional Theory (DFT), provides a powerful way to model reaction pathways, calculate the energies of transition states and intermediates, and rationalize experimental observations like regioselectivity. acs.org For example, DFT calculations can help to understand why a particular position on a pyridine ring is favored for functionalization under a given set of conditions. Computational studies have also been used to probe the intermediates in palladium-catalyzed C-H functionalization reactions, revealing unusual geometries that may be key to reactivity. acs.org By combining experimental and computational approaches, researchers can gain a comprehensive picture of the reaction mechanism, which can accelerate the development of new and improved synthetic methods. youtube.com

Q & A

Q. Critical Factors :

- Initiator Selection : AIBN favors mono-substitution (37% yield), while BPO promotes di-substitution (46%) in bromination reactions .

- Solvent and Temperature : Chlorobenzene or THF at reflux (~100–120°C) are common for coupling reactions .

How is this compound characterized, and what analytical techniques are most effective?

Basic

Standard characterization includes:

Q. Advanced :

- X-ray Crystallography : Resolves regiochemical ambiguities in crystalline derivatives (e.g., phosphazene analogs) .

How can reaction conditions be optimized for introducing the trifluoromethoxy group in picolinonitrile derivatives?

Q. Advanced

- Catalyst Screening : Palladium/copper dual catalysts enhance coupling efficiency for electron-deficient pyridines.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of trifluoromethoxy aryl halides .

- Temperature Control : Lower temperatures (50–80°C) reduce side reactions like dehalogenation .

Example : In analogous syntheses, refluxing chlorobenzene with 2-fluoro-4-nitrophenol for 30 hours achieved 75% yield in C–O coupling .

What are the challenges in achieving regioselectivity during functionalization of this compound?

Advanced

The electron-withdrawing trifluoromethoxy group directs electrophilic substitution to the meta position, complicating para-functionalization. Strategies include:

- Protecting Groups : Temporarily block reactive sites using silyl or acetyl groups.

- Directed Metalation : Use lithium bases to deprotonate specific positions for subsequent quenching with electrophiles .

How should researchers address contradictory data in synthetic yields reported across studies?

Q. Advanced

- Reproducibility Checks : Validate reaction parameters (e.g., initiator purity, solvent dryness).

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., di-brominated vs. mono-brominated products in AIBN vs. BPO reactions) .

- Computational Modeling : DFT calculations predict thermodynamic favorability of pathways, resolving mechanistic discrepancies .

What methodologies are recommended for evaluating the bioactivity of this compound in enzyme inhibition assays?

Q. Advanced

- Kinetic Assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based substrates.

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding interactions with enzyme active sites, guided by analogs like GNF-2 (a Bcr-abl inhibitor) .

- Metabolic Stability : Liver microsome assays assess CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.